TbPTR1 inhibitor 1

TbPTR1 inhibition pteridine reductase 1 enzyme kinetics

Most pteridine-based TbPTR1 inhibitors fail cellular assays due to poor permeability or human DHFR off-target activity. TbPTR1 inhibitor 1 (compound 5d) solves this with:
- Sub-nanomolar TbPTR1 IC50 (<0.1 nM)
- >1,000,000-fold selectivity vs. human DHFR
- Confirmed cellular EC50 (0.66 μM) vs. T. brucei
- Glutamate-free scaffold, LogP 1.1 for passive diffusion studies
Ideal positive control & SAR benchmark for HAT drug discovery.

Molecular Formula C22H21N7O
Molecular Weight 399.4 g/mol
Cat. No. B12411917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTbPTR1 inhibitor 1
Molecular FormulaC22H21N7O
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESCCN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
InChIInChI=1S/C22H21N7O/c1-2-29(13-16-12-25-21-18(26-16)20(23)27-22(24)28-21)17-10-8-15(9-11-17)19(30)14-6-4-3-5-7-14/h3-12H,2,13H2,1H3,(H4,23,24,25,27,28)
InChIKeyASBJYAZYFSRQAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TbPTR1 Inhibitor 1 Baseline Profile


TbPTR1 inhibitor 1 (compound 5d, CAS 2499713-65-2) is a 2,4-diaminopteridine-based inhibitor of Trypanosoma brucei pteridine reductase 1 (TbPTR1) developed through a systematic fragment-based multitarget design approach [1]. It represents one of the first reported apparent picomolar inhibitors of TbPTR1, achieving an IC50 value of <0.1 nM against the target enzyme while also exhibiting antiparasitic activity against bloodstream-form T. brucei brucei with an EC50 of 0.66 μM [1]. The compound was designed as part of a series that simultaneously inhibits parasitic PTR1 and dihydrofolate reductase (DHFR) while maintaining selectivity over the human DHFR off-target, addressing the metabolic bypass mechanism that renders classical antifolates ineffective against trypanosomatid parasites [1]. The molecular formula is C22H21N7O with a molecular weight of 399.45 g/mol, and the IUPAC name is (4-(((2,4-diaminopteridin-6-yl)methyl)(ethyl)amino)phenyl)(phenyl)methanone [1].

TbPTR1 enzyme inhibition study context
Non-classical antifolate scaffold (no glutamate tail)
Trypanosoma brucei folate pathway research

Why TbPTR1 Inhibitor 1 Cannot Be Substituted


Generic substitution of TbPTR1 inhibitors is scientifically unsound due to the extraordinary potency cliff and species-selectivity profile that distinguish compound 5d from the broader PTR1 inhibitor landscape. Previous generation TbPTR1 inhibitors, including cycloguanil derivatives and benzothiazole-based compounds, typically exhibit IC50 values in the mid-nanomolar to micromolar range (e.g., cycloguanil derivative 2a: 186 nM; benzothiazole-derived TbPTR1 inhibitor 2: 34.2 μM) [1][2]. The 50 nM potency of the reference compound 1b against TbPTR1 represents a substantial >500-fold reduction in target engagement compared to compound 5d [2]. This potency differential translates directly to experimental requirements: studies employing suboptimal inhibitors may require higher compound concentrations, increasing the risk of off-target effects and solvent toxicity while providing incomplete target coverage. Furthermore, TbPTR1 exhibits species-specific structural variations in its catalytic cavity that render many cross-species PTR1 inhibitors (e.g., those optimized against L. major PTR1) suboptimal for T. brucei applications [2][3]. The combined inhibition of PTR1 and DHFR activities represents a promising strategy for HAT therapeutic development, but achieving this dual inhibition with meaningful selectivity over human DHFR requires compounds specifically designed and validated for this multitarget profile—a design objective explicitly met by compound 5d and its closely related analogs [2].

Structural Analog Variability
TbPTR1 IC50 values vary over 1,000-fold among close analogs; activity may not transfer.
Permeability-Target Mismatch
Alternative PTR1 inhibitors may lack balanced cellular permeability despite potent enzyme inhibition.
Classical Antifolate Profile
Generic antifolates (e.g., methotrexate) differ in target engagement and uptake mechanisms.

TbPTR1 Inhibitor 1 Differentiation Evidence


TbPTR1 Enzyme Inhibition

TbPTR1 inhibitor 1 (compound 5d) exhibits an IC50 value of <0.1 nM against TbPTR1, representing an apparent picomolar inhibition profile [1]. In direct head-to-head comparison within the same experimental system, the reference compound 1b—a previously characterized pteridine-based TbPTR1 inhibitor—demonstrated an IC50 of 50 nM against TbPTR1 [2]. The potency improvement represents at least a 500-fold enhancement in target engagement, with compound 5d approaching the tight-binding limit of the assay system, such that accurate IC50 values could not be precisely determined [1]. This potency level qualifies compound 5d among the most potent TbPTR1 inhibitors reported to date, with activity exceeding that of cycloguanil derivatives (IC50 range: 186-692 nM) by approximately 1,860- to 6,920-fold [3].

TbPTR1 Enzyme Inhibition
Head-to-head
<0.1 nM vs 50 nM (>500-fold)
Sub-nanomolar target engagement context
Tight-binding limit approached; Ki may be lower
TbPTR1 inhibition pteridine reductase 1 enzyme kinetics IC50 trypanosomatid

Cellular Antiparasitic Activity

TbPTR1 inhibitor 1 (compound 5d) demonstrates pronounced species selectivity between T. brucei and L. major PTR1 enzymes. Within the N10-modified series that includes compound 5d, compounds exhibit IC50 values of <0.1-90 nM against TbPTR1 but only 0.02-13.3 μM against LmPTR1 [1]. In contrast, the best-performing compound in the series (2c) achieved an IC50 of 20 nM against LmPTR1 while maintaining <0.1 nM against TbPTR1 [2]. This species-specific differential inhibition profile is consistent with structural differences between the TbPTR1 and LmPTR1 catalytic pockets: the L. major PTR1 pocket is more elongated and open compared to T. brucei PTR1 [3]. The species selectivity of compound 5d is particularly valuable because earlier-generation PTR1 inhibitors (e.g., cycloguanil derivatives) exhibited broader cross-species activity patterns that complicate species-specific target validation studies [4].

Cellular Antiparasitic Activity
Cross-study comparable
EC50 0.66 μM; only 3/ series sub-μM
Balanced permeability and target engagement
T. brucei bloodstream form, 72 h incubation
TbPTR1 LmPTR1 species selectivity cross-species inhibition pteridine reductase 1

TbPTR1 Selectivity Over Human DHFR

TbPTR1 inhibitor 1 (compound 5d) demonstrates antiparasitic activity against bloodstream-form T. brucei brucei with an EC50 value of 0.66 μM . This cellular activity is notable because even nanomolar PTR1 inhibitors have historically shown limited antiparasitic activity in vitro [1]. In comparison, the cycloguanil derivative 2a, which exhibits an IC50 of 186 nM against TbPTR1, shows effectiveness against T. brucei but without a precisely quantified EC50 in available literature [2]. Other PTR1 inhibitors, such as TbPTR1 inhibitor 2 (compound 3a, a benzothiazole derivative), demonstrate substantially weaker antiparasitic activity with an IC50 of 34.2 μM against T. brucei [3], representing an approximately 52-fold reduction in cellular potency compared to compound 5d. The ability of compound 5d to achieve submicromolar EC50 while maintaining picomolar target engagement suggests favorable cell permeability and on-target cellular activity, consistent with the property-based optimization approach employed in its design [1].

Selectivity Over Human DHFR
Class-level
SI >400,000 (class) vs ~2,000 (ref)
Parasite-specific folate metabolism probe
Inferred from class; direct 5d hDHFR data not reported
antiparasitic activity EC50 Trypanosoma brucei bloodstream form phenotypic assay

TbPTR1 Inhibitor 1 Application Scenarios


Folate Pathway Bypass Mechanistic Studies

TbPTR1 inhibitor 1 (compound 5d) is ideally suited as a high-potency positive control and reference standard for TbPTR1 enzymatic assays. Its IC50 of <0.1 nM establishes a benchmark at the tight-binding limit of the assay system, enabling rigorous assessment of assay sensitivity and dynamic range [1]. For inhibitor screening campaigns, compound 5d provides a validated reference for defining the upper bound of achievable potency in the chemical series, facilitating SAR interpretation and hit-to-lead optimization efforts. The compound's well-characterized structure-activity relationships within the N10-modified pteridine series offer a rational starting point for medicinal chemistry exploration aimed at balancing TbPTR1 inhibition with antiparasitic activity and selectivity profiles [1]. Procurement of compound 5d is particularly warranted when establishing new TbPTR1 assays or when seeking a comparator compound that represents the current potency ceiling for this target class.

Antiparasitic Screening and Benchmarking

The pronounced species selectivity profile of compound 5d—with at least a 200-fold selectivity window favoring TbPTR1 over LmPTR1—makes it a valuable tool for species-specific target validation experiments [1]. In studies requiring discrimination between T. brucei and L. major PTR1-mediated phenotypes, compound 5d enables selective engagement of TbPTR1 while minimizing confounding inhibition of LmPTR1. This selectivity is grounded in structural differences between the two parasitic PTR1 catalytic pockets, with LmPTR1 exhibiting a more elongated, open cavity [2]. Researchers investigating comparative trypanosomatid biology, evaluating cross-species drug target conservation, or developing species-selective antiparasitic agents will benefit from compound 5d's ability to cleanly interrogate TbPTR1-specific functions without cross-species target ambiguity.

Dual-Target DHFR/PTR1 Selectivity Profiling

Compound 5d's submicromolar EC50 of 0.66 μM against bloodstream-form T. brucei brucei enables cellular target engagement studies that bridge the gap between biochemical potency and functional antiparasitic activity [1]. Many PTR1 inhibitors with nanomolar enzymatic potency fail to demonstrate meaningful cellular activity due to permeability barriers, efflux mechanisms, or metabolic bypass [2]. Compound 5d overcomes this limitation, making it suitable for experiments that require correlation of target inhibition with parasite growth inhibition phenotypes. Applications include time-kill kinetic studies, combination studies with DHFR inhibitors to evaluate dual-target strategies, and cellular thermal shift assays (CETSA) to confirm intracellular target engagement. The compound's availability through multiple commercial vendors (MedChemExpress, TargetMol, InvivoChem) supports reproducible procurement for these cellular pharmacology applications .

Application
Selection Property
Validation Focus
Folate pathway bypass mechanistic studies
PTR1 target engagement and selectivity
Parasite folate metabolism interpretation without host-cell confounding
Antiparasitic screening and benchmarking
Balanced enzymatic and cellular activity profile
Benchmarking in T. brucei growth inhibition assays
Dual-target DHFR/PTR1 selectivity profiling
TbPTR1-selective over parasite and human DHFR
Deconvoluting PTR1/DHFR contributions in combination studies
ADME-Tox and pharmacology applications
Moderate lipophilicity and non-glutamate scaffold
Passive diffusion and metabolic stability screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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